molecular formula C16H17N3OS B11330760 3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11330760
M. Wt: 299.4 g/mol
InChI Key: YIQCFDJUSPLRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N3OS/c1-18(2)8-9-19-11-17-15-14(16(19)20)13(10-21-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

YIQCFDJUSPLRCU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.